N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a methylthio-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Hydroxypropylation: The benzofuran derivative is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Amidation: Finally, the compound is subjected to amidation with 2-aminobenzamide under dehydrating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzofuran-2-yl-2-oxopropyl-2-(methylthio)benzamide.
Reduction: Formation of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)aniline.
Substitution: Formation of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(substituted)benzamide.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxypropyl and methylthio groups can enhance its binding affinity and specificity, while the benzofuran ring may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzofuran-2-yl)-2-hydroxyethyl)-2-(methylthio)benzamide
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(ethylthio)benzamide
- N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)aniline
Uniqueness
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-19(22,17-11-13-7-3-5-9-15(13)23-17)12-20-18(21)14-8-4-6-10-16(14)24-2/h3-11,22H,12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRNGWUFEHQFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1SC)(C2=CC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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